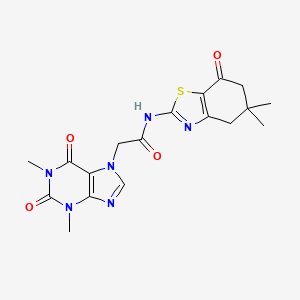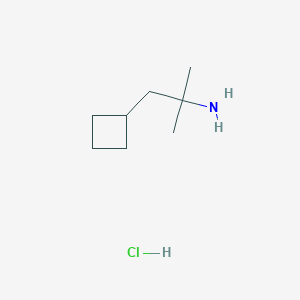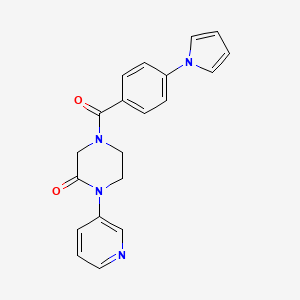![molecular formula C17H17NO2 B2407660 N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide CAS No. 2305503-59-5](/img/structure/B2407660.png)
N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPP is a synthetic compound that is used for various purposes in the field of biochemistry and pharmacology.
Mecanismo De Acción
N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide binds to the GPR55 and TRPV1 receptors, leading to the activation of various signaling pathways. It also inhibits the enzymatic activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This results in an increase in endocannabinoid levels, leading to various physiological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in various animal models. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
For the study of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide include its potential as a treatment for neurological disorders and its effects on the immune system. Overall, this compound is a promising compound that has the potential to lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
The synthesis of N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide involves the reaction of 2-(3-methylphenoxy)benzaldehyde with propargylamine in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The purity of this compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand for various receptors, including the G protein-coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
N-[[2-(3-methylphenoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-17(19)18-12-14-8-4-5-10-16(14)20-15-9-6-7-13(2)11-15/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRNDKMHGJTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)



![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)
![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)